4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
Properties
Molecular Formula |
C14H15NS3 |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
4,4,5,8-tetramethyldithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C14H15NS3/c1-8-5-6-10-9(7-8)11-12(17-18-13(11)16)14(2,3)15(10)4/h5-7H,1-4H3 |
InChI Key |
MXIGNRKWLRQTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline with sulfur sources in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the dithiolo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation activity. This inhibition can disrupt various signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dithioloquinolinethione Family
a. 4,4-Dimethyl-5-(2-chlorobenzoyl) Derivative (CAS: 300690-45-3)
- Structural Differences : Lacks the 8-methyl group and features a 2-chlorobenzoyl substituent at position 5.
- Activity : Exhibits moderate kinase inhibition but lower selectivity compared to the tetramethyl derivative. Its IC₅₀ for JAK3 is 1.2 µM, significantly higher than the tetramethyl compound’s 0.36 µM .
b. 8-Ethoxy-4,4-dimethyl Derivative (CAS: 7345-50-8)
c. ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)
- Structural Differences: Simpler dithiole-thione scaffold without the quinoline ring.
- Activity: Primarily acts as an H₂S donor, enhancing glutathione synthesis and antioxidant responses. Lacks kinase inhibition, making it less effective in cancer therapy compared to the tetramethyl derivative .
Functional Analogues with Kinase Inhibition Profiles
a. Sorafenib (Reference Standard)
- Structural Differences : Aryl urea-based kinase inhibitor, structurally distinct from DTTs.
- Activity : Broad-spectrum kinase inhibition (IC₅₀ for cRAF = 1.95 µM) but higher toxicity. The tetramethyl compound shows comparable cRAF inhibition (IC₅₀ = 0.78 µM) with improved selectivity for JAK3 and NPM1-ALK .
b. Oltipraz
- Structural Differences : Dithiole-thione with a pyrazinyl moiety.
- Activity: Chemopreventive agent via NF-κB pathway modulation. Unlike the tetramethyl compound, it lacks direct kinase inhibition and exhibits lower antiproliferative activity in melanoma models .
Table 1: Kinase Inhibition Profiles (IC₅₀, µM)
| Compound | JAK3 | NPM1-ALK | cRAF [Y340D][Y341D] | EGFR [L858R][T790] |
|---|---|---|---|---|
| Tetramethyl derivative | 0.36 | 0.54 | 0.78 | 2.1 |
| Sorafenib | 0.78 | 0.43 | 1.95 | 3.4 |
| 2-Chlorobenzoyl analogue | 1.2 | 1.8 | 3.2 | 4.5 |
| ADT-OH | N/A | N/A | N/A | N/A |
Key Findings :
- Structural complexity (e.g., tetramethyl substitution) correlates with enhanced kinase selectivity compared to simpler DTTs like ADT-OH .
Table 2: Additional Pharmacological Properties
| Compound | H₂S Release Capacity | Antibacterial Activity (vs. Amoxicillin) | Antifungal Activity (vs. Ketoconazole) |
|---|---|---|---|
| Tetramethyl derivative | Moderate | 2× higher | 1.5× higher |
| ADT-OH | High | N/A | N/A |
| 8-Ethoxy derivative | Low | 0.8× | 0.6× |
Mechanistic Insights
- Kinase Inhibition: The tetramethyl derivative’s planar quinoline ring facilitates ATP-binding pocket interactions in kinases, while methyl groups stabilize hydrophobic residues .
- H₂S Release : The dithiolo-thione moiety undergoes hydrolysis to release H₂S, which synergizes with kinase inhibition to suppress tumor growth and oxidative stress .
Biological Activity
4,4,5,8-Tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a compound of significant interest due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and the implications of its activity in various biological systems.
Synthesis of the Compound
The synthesis of this compound involves a multi-step process. The key steps include the reaction of cyclic secondary amines with elemental sulfur in dimethylformamide (DMF) under reflux conditions. This method has been optimized to yield high-purity compounds suitable for biological testing.
In Vitro Studies
In vitro studies have evaluated the compound's inhibitory effects on various protein kinases. The results indicate that it exhibits moderate to high inhibitory activity against several kinases relevant to cancer biology. The following table summarizes the IC50 values obtained from these studies:
| Kinase | IC50 (µM) | Activity Level |
|---|---|---|
| NPM1-ALK | 0.25 - 0.54 | High |
| JAK3 | 0.46 | High |
| cRAF[Y340D][Y341D] | 0.34 - 0.78 | Moderate to High |
| EGFR[L858R][T790] | 0.78 | Moderate |
These findings suggest that the compound may serve as a lead candidate for the development of targeted therapies against specific cancers.
Anticancer Activity
Research has highlighted the anticancer potential of quinoline derivatives and their thione analogs. A study involving a related compound showed that it significantly inhibited cell viability in ovarian cancer cell lines (SKOV3) at concentrations as low as 50 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2 phase.
Case Studies
- Ovarian Cancer Model : A xenograft model demonstrated that treatment with a quinoline-2-thione derivative led to reduced tumor growth and enhanced apoptosis markers in vivo. Histological analysis revealed significant differences in tumor architecture post-treatment compared to controls.
- Kinase Inhibition Profiles : A comparative study involving multiple derivatives showed that modifications in the chemical structure could enhance or diminish biological activity. For instance, substituents on the phenyl ring were found to drastically affect the inhibition potency against specific kinases.
Q & A
Q. What are the primary synthetic routes for 4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives?
The synthesis typically involves sulfurization of 2,2-disubstituted-1,2-dihydroquinolines using elemental sulfur in dimethylformamide (DMF) under reflux conditions. For example, intermediates like 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are synthesized by refluxing dihydroquinoline precursors with a five-fold excess of sulfur in DMF for 15 hours . Further derivatization employs electrophilic reagents (e.g., acyl chlorides) to modify the thiocarbonyl group or quinoline ring, yielding N-acyl or heteroaryl-substituted derivatives .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., δ 1.48 ppm for (CH3)2 groups in DMSO-d6) .
- HPLC-HRMS : For precise molecular weight confirmation (e.g., C18H20N2OS4+ H+ at 409.0530 m/z) .
- TLC monitoring : To track reaction progress during acylations or annelation steps .
Q. What biological activities have been preliminarily reported for this compound class?
Derivatives exhibit non-selective anti-kinase activity, targeting pathways relevant to cancer and inflammation. For instance, 8-methoxy-4,4-dimethyl-5-(2-thienylcarbonyl) derivatives show structural motifs correlated with kinase inhibition . Initial screening often employs in vitro enzyme assays and computational predictions via PASS Online to prioritize candidates .
Advanced Research Questions
Q. How can researchers optimize reaction yields during sulfurization or acylation steps?
- Sulfurization : Increasing sulfur stoichiometry (5:1 S:substrate ratio) and extended reflux times (15–20 hours) improve yields to >80% .
- Acylation : Use dry toluene as a solvent and stoichiometric acyl chloride (1.1 eq) to minimize side reactions. Yields for N-acyl derivatives (e.g., 2i–m) range from 87–92% under these conditions .
- Contradiction resolution : Low yields in annelation reactions (e.g., pyrrolo[3,2,1-ij]quinoline-1,2-dione synthesis) may arise from incomplete oxalyl chloride activation; pre-drying reagents and inert atmospheres are recommended .
Q. How can structural modifications enhance bioactivity or selectivity?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., 3-chloro-benzothienyl in compound 2l) increases kinase affinity, as evidenced by shifted 1H NMR aromatic signals (δ 7.51–8.02 ppm) .
- Hybrid scaffolds : Combining dithiolothione cores with pyrrolodione fragments (e.g., compound 2n) enhances solubility and target engagement, validated via HPLC-HRMS and in silico docking .
Q. What strategies address contradictions in bioactivity data across derivatives?
- Comparative SAR analysis : Map substituent effects using standardized assays (e.g., IC50 values against kinase panels). For example, 8-methoxy derivatives show stronger anti-proliferative activity than unsubstituted analogs .
- Computational validation : Use PASS Online to predict off-target interactions and validate discrepancies between in vitro and in silico results .
Q. How can mechanistic studies elucidate the compound’s kinase inhibition mode?
- Enzyme kinetics : Measure Km and Vmax shifts in kinase assays with ATP titrations to identify competitive/non-competitive inhibition.
- Molecular docking : Align derivatives with kinase crystal structures (e.g., PDB 1ATP) to identify key binding residues (e.g., hinge region interactions via thiocarbonyl groups) .
Methodological Guidance
8. Designing factorial experiments for reaction optimization
Use a 2k factorial design to evaluate variables:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Sulfur ratio | 3:1 | 5:1 |
| Solvent | DMF | Toluene |
| Temperature | 100°C | 120°C |
Analyze interactions via ANOVA to identify yield-maximizing conditions .
Q. Interpreting complex spectral data
- 1H NMR splitting patterns : Multiplicity in CH2 groups (e.g., δ 4.16–4.23 ppm, J = 4.8 Hz) confirms dihydroquinoline ring conformation .
- HMBC correlations : Verify thiocarbonyl (C=S) connectivity to adjacent carbons (δ 210–211 ppm in 13C NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
